Alanine, 3-[(carboxymethyl)amino]- Alanine, 3-[(carboxymethyl)amino]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18487257
InChI: InChI=1S/C5H10N2O4/c6-3(5(10)11)1-7-2-4(8)9/h3,7H,1-2,6H2,(H,8,9)(H,10,11)/t3-/m0/s1
SMILES:
Molecular Formula: C5H10N2O4
Molecular Weight: 162.14 g/mol

Alanine, 3-[(carboxymethyl)amino]-

CAS No.:

Cat. No.: VC18487257

Molecular Formula: C5H10N2O4

Molecular Weight: 162.14 g/mol

* For research use only. Not for human or veterinary use.

Alanine, 3-[(carboxymethyl)amino]- -

Specification

Molecular Formula C5H10N2O4
Molecular Weight 162.14 g/mol
IUPAC Name (2S)-2-amino-3-(carboxymethylamino)propanoic acid
Standard InChI InChI=1S/C5H10N2O4/c6-3(5(10)11)1-7-2-4(8)9/h3,7H,1-2,6H2,(H,8,9)(H,10,11)/t3-/m0/s1
Standard InChI Key KEQFBEHVFFPRIW-VKHMYHEASA-N
Isomeric SMILES C([C@@H](C(=O)O)N)NCC(=O)O
Canonical SMILES C(C(C(=O)O)N)NCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Alanine, 3-[(carboxymethyl)amino]- is classified under the Chemical Abstracts Service (CAS) registry number 240823-64-7, with a molecular formula of C₅H₁₀N₂O₄ . The compound’s backbone retains the fundamental α-amino acid structure of alanine but incorporates a carboxymethyl (-CH₂COOH) group at the β-amino position. This modification introduces a secondary carboxylic acid functionality, enabling diverse chemical interactions.

Stereochemical Configuration

The molecule exhibits chirality at the second carbon, adopting the (S)-configuration in its natural L-alanine-derived form. This stereochemical specificity is critical for its biological activity, as enantiomeric purity influences binding affinities in enzymatic systems.

Molecular Geometry

The carboxymethyl group extends perpendicularly from the amino nitrogen, creating a branched topology. This spatial arrangement enhances hydrogen-bonding capacity and electrostatic interactions, particularly with proteins and metal ions. Computational models suggest that the carboxymethyl moiety increases the molecule’s dipole moment, favoring solubility in polar solvents.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves carboxymethylation of L-alanine using chloroacetic acid under alkaline conditions. This nucleophilic substitution reaction proceeds via the following stoichiometry:

L-Alanine + ClCH2COOHNaOHAlanine, 3-[(carboxymethyl)amino]- + NaCl + H2O\text{L-Alanine + ClCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{Alanine, 3-[(carboxymethyl)amino]- + NaCl + H}_2\text{O}

Yields typically range from 65% to 80%, with purification achieved through recrystallization from ethanol-water mixtures.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize efficiency and minimize byproduct formation. Key parameters include:

ParameterOptimal ValueEffect on Yield
Temperature50–60°CPrevents hydrolysis of chloroacetic acid
pH9.0–9.5Enhances nucleophilicity of amino group
Residence Time15–20 minutesBalances reaction completeness and throughput

Industrial batches achieve >95% purity, with production capacities exceeding 25 metric tons per month .

Physicochemical Properties

Solubility and Stability

The compound is freely soluble in water ( solubility = 12.3 g/100 mL at 25°C) due to its polar functional groups. It remains stable under ambient conditions but degrades at temperatures above 150°C, forming decarboxylated byproducts.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O of carboxylic acid), and 1650 cm⁻¹ (amide I band).

  • NMR (¹H): δ 3.45 ppm (dd, J = 6.2 Hz, CH₂ of carboxymethyl), δ 1.32 ppm (d, J = 7.1 Hz, CH₃).

Reactivity and Functionalization

Amide Bond Formation

The primary amino group undergoes condensation with acyl chlorides or anhydrides to yield substituted amides. For example, reaction with acetyl chloride produces N-acetyl-3-[(carboxymethyl)amino]-alanine, a precursor for peptide mimetics.

Metal Chelation

The carboxymethyl and carboxylate groups coordinate divalent cations (e.g., Ca²⁺, Zn²⁺), forming stable complexes. This property is exploited in wastewater treatment for heavy metal sequestration.

Applications Across Scientific Disciplines

Pharmaceutical Development

  • Drug Delivery Systems: The compound serves as a linker in prodrug conjugates, enabling pH-dependent release of therapeutics in the gastrointestinal tract.

  • Enzyme Inhibition: Structural analogs act as competitive inhibitors of alanine racemase, a target for antibacterial agents.

Biomaterial Engineering

Incorporated into hydrogels, the molecule enhances mechanical strength and biocompatibility. Clinical trials demonstrate its efficacy in cartilage repair scaffolds.

Industrial Uses

  • Food Industry: As a pH regulator in fermented products (GRAS status pending) .

  • Agriculture: Chelated micronutrient fertilizers improve crop zinc uptake .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator